(4-溴-1H-吲哚-3-基)-乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

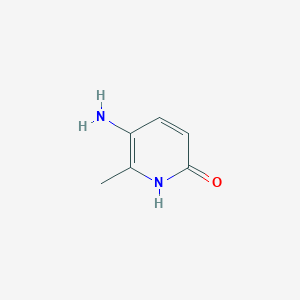

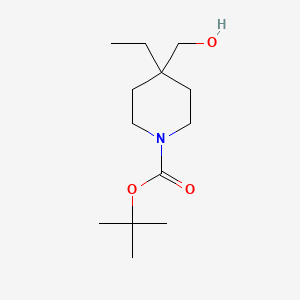

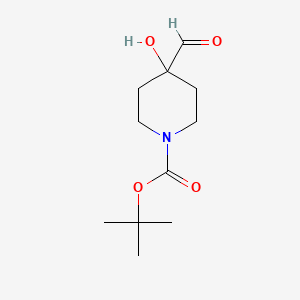

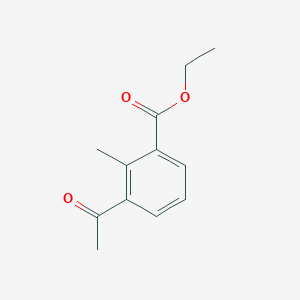

The compound (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester is a brominated derivative of indole, specifically modified at the 4-position with a bromine atom and at the 3-position with an acetic acid methyl ester group. This structure suggests that the compound could be of interest in the field of organic chemistry due to the reactivity of the bromine atom and the potential for further functionalization at the acetic acid moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, they offer insights into similar bromination reactions and esterification processes that could be applied to its synthesis. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through a series of steps including bromination, oxidation, and esterification . This suggests that a similar approach could be taken for the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, starting from an indole derivative and introducing the bromine and ester groups through controlled chemical reactions.

Molecular Structure Analysis

The molecular structure of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position would likely influence the electronic properties of the molecule, potentially activating the indole ring towards nucleophilic substitution reactions. The acetic acid methyl ester group at the 3-position would introduce an ester functional group, which is known for its versatility in chemical synthesis.

Chemical Reactions Analysis

The bromine atom in the compound is a reactive site that could participate in various chemical reactions. For example, the regioselective dibromination of methyl indole-3-carboxylate described in one of the papers indicates that bromine can be introduced in a controlled manner to indole derivatives. This reactivity could be exploited in further functionalization reactions, such as Suzuki coupling or other cross-coupling reactions, to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would be influenced by both the bromine and ester groups. The bromine would increase the molecular weight and could affect the boiling point and density of the compound. The ester group would contribute to the compound's solubility in organic solvents and could also affect its boiling point. The presence of these functional groups would also influence the compound's spectroscopic properties, such as NMR and IR spectra, which are commonly used for identification and characterization .

科学研究应用

化学合成和生物活性:已合成并研究了(4-溴-1H-吲哚-3-基)-乙酸甲酯及相关化合物的生物活性。例如,已发现类似6-溴-1H-吲哚-3-羧酸甲酯的化合物能抑制表皮葡萄球菌的生长,表明具有潜在的抗微生物特性 (Segraves & Crews, 2005)。

有机化学研究:研究重点放在类似吲哚衍生物与各种试剂的反应上,探索这些化合物在有机合成中的化学行为和潜在应用。例如,已进行了关于甲基2,3,5,6,11,11b-六氢-3-氧-1H-吲哚吲哚[8,7-b]吲哚-5-羧酸酯及其衍生物与N-溴代琥珀酰亚胺的反应的研究,以了解它们的化学性质 (Irikawa et al., 1989)。

药物研究:对(4-溴-1H-吲哚-3-基)-乙酸甲酯的合成和修饰在药物研究中具有重要意义,用于开发新药物并了解其作用机制。例如,该化合物已用于合成对流感A和B病毒具有特异性的溴吲哚衍生物 (Liav et al., 1999)。

分析化学应用:该化合物及其衍生物在分析化学中也很有用,特别是在生物样本中对类似化合物进行定量测定。一个例子是在各种植物物种中确定4-氯吲哚-3-乙酸甲酯 (Engvild et al., 1980)。

复杂分子的合成:已对吲哚衍生物在复杂分子合成中的应用进行了研究。这包括开发新的合成方法以及探索它们在各个领域的潜在应用,例如基于相关化合物设计和合成噻唑啉-4-酮 (Čačić等,2009)。

属性

IUPAC Name |

methyl 2-(4-bromo-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDTMGLWGZIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646839 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester | |

CAS RN |

89245-37-4 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)